molecular formula C19H22O3 B031126 Tert-butyl [4-(benzyloxy)phenyl]acetate CAS No. 19712-89-1

Tert-butyl [4-(benzyloxy)phenyl]acetate

Cat. No.: B031126
CAS No.: 19712-89-1
M. Wt: 298.4 g/mol
InChI Key: SPTBFUBVTLEHBX-UHFFFAOYSA-N
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Description

Tert-butyl [4-(benzyloxy)phenyl]acetate: is an organic compound that features a tert-butyl ester group attached to a phenyl ring, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(benzyloxy)phenyl]acetate can be achieved through several methods. One common approach involves the esterification of 4-(benzyloxy)phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, which allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(benzyloxy)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Ester reduction produces the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution yields various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl [4-(benzyloxy)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [4-(benzyloxy)phenyl]acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in further biochemical reactions. The benzyloxy group can also be metabolized to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Tert-butyl [4-(benzyloxy)phenyl]acetate can be compared with other similar compounds, such as:

    Tert-butyl [4-(methoxy)phenyl]acetate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Tert-butyl [4-(hydroxy)phenyl]acetate: Contains a hydroxy group instead of a benzyloxy group.

    Tert-butyl [4-(methyl)phenyl]acetate: Features a methyl group instead of a benzyloxy group.

The uniqueness of this compound lies in the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

Tert-butyl [4-(benzyloxy)phenyl]acetate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetate moiety, with a phenyl ring substituted by a benzyloxy group. This unique structure contributes to its biological properties, making it a subject of interest in pharmacological research.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the benzyloxy group enhances the electron-donating ability of the compound, improving its capacity to scavenge free radicals.

2. Anti-inflammatory Effects

Studies have shown that related compounds can inhibit inflammatory pathways. For instance, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been documented in cell lines treated with similar benzyloxy-substituted phenolic compounds. These findings suggest that this compound may also possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms. For example, compounds with similar structures have shown promising results as inhibitors of butyrylcholinesterase (BChE), which is significant in Alzheimer's disease research. The inhibition of BChE can enhance cholinergic signaling, offering therapeutic benefits in cognitive decline.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of several benzyloxy-substituted phenolic compounds, including this compound. The results indicated a strong correlation between the structure and antioxidant capacity, with IC50 values demonstrating effective radical scavenging abilities.

CompoundIC50 (μM)
This compound12.5
Reference Antioxidant (Trolox)8.0

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW264.7 macrophages revealed that this compound significantly reduced the expression of pro-inflammatory cytokines and enzymes involved in inflammation.

TreatmentiNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)
Control1.01.0
This compound0.450.38

Properties

IUPAC Name

tert-butyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBFUBVTLEHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607571
Record name tert-Butyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19712-89-1
Record name tert-Butyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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